Lipophilicity: Membrane Permeability & Binding
The calculated LogP of 7-Chloro-3-nitroimidazo[1,2-a]pyridine is 2.4191 [1]. This value indicates a moderate lipophilicity profile that is significantly higher than the unsubstituted 3-nitroimidazo[1,2-a]pyridine (LogP ~1.3, calculated) and the 7-fluoro analog (LogP ~1.5, calculated) . Conversely, it is less lipophilic than the 7-bromo analog (LogP ~2.9, calculated) and the 7-iodo analog (LogP ~3.2, calculated) . This position in the lipophilicity range makes it a strategic intermediate for balancing passive membrane permeability against excessive nonspecific binding or promiscuity in biological assays.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.4191 |
| Comparator Or Baseline | 3-nitroimidazo[1,2-a]pyridine (LogP ~1.3); 7-fluoro-3-nitroimidazo[1,2-a]pyridine (LogP ~1.5); 7-bromo-3-nitroimidazo[1,2-a]pyridine (LogP ~2.9); 7-iodo-3-nitroimidazo[1,2-a]pyridine (LogP ~3.2) |
| Quantified Difference | ΔLogP ~+1.1 vs. unsubstituted; ΔLogP ~+0.9 vs. 7-fluoro; ΔLogP ~-0.5 vs. 7-bromo; ΔLogP ~-0.8 vs. 7-iodo |
| Conditions | In silico prediction based on atom-based methods; experimental verification recommended. |
Why This Matters
Lipophilicity is a primary driver of ADME properties and assay interference; this specific LogP value may offer a more favorable balance for cellular permeability and solubility than more or less lipophilic halogenated analogs.
- [1] Chemsrc. 7-Chloro-3-nitroimidazo[1,2-a]pyridine. Accessed 2026. View Source
